

role of gp130 in inflammation and cancer progression

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An In-depth Technical Guide on the Role of Glycoprotein 130 (gp130) in Inflammation and Cancer Progression

Introduction to Glycoprotein 130 (gp130)

Glycoprotein 130 (gp130), also known as IL6ST, IL6-beta, or CD130, is a ubiquitously expressed transmembrane protein that serves as the common signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines. This family includes IL-6, IL-11, leukemia inhibitory factor (LIF), oncostatin M (OSM), ciliary neurotrophic factor (CNTF), cardiotrophin-1 (CT-1), and IL-27. The pleiotropic effects of these cytokines, ranging from inflammation and immune regulation to hematopoiesis and cancer, are all mediated through gp130. Consequently, gp130 signaling is a critical node in cellular communication, and its dysregulation is implicated in a wide array of diseases, most notably chronic inflammatory conditions and various malignancies.

The Dichotomy of gp130 Signaling: Classical vs. Trans-Signaling

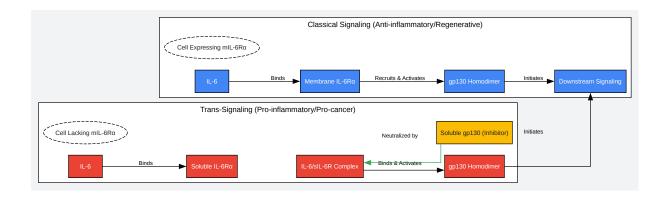
The functional diversity of gp130 signaling is largely attributed to two distinct modes of activation: classical signaling and trans-signaling.

• Classical Signaling: This mode of signaling is restricted to cells that express the membrane-bound, cytokine-specific alpha-receptor subunit (e.g., IL-6R for IL-6). Upon cytokine binding



to its specific alpha-receptor, the complex then associates with a gp130 homodimer, initiating intracellular signaling cascades. Classical signaling is generally associated with the regenerative and anti-inflammatory activities of IL-6 family cytokines.

• Trans-Signaling: In contrast, trans-signaling allows gp130 to be activated in cells that do not express the specific membrane-bound alpha-receptor. This occurs when a soluble form of the alpha-receptor (sIL-6R), generated by proteolytic cleavage or alternative splicing, binds to its cytokine (e.g., IL-6) in the extracellular space. This soluble complex is then capable of binding to and activating gp130 on a much broader range of target cells. The IL-6/sIL-6R complex is a potent activator of gp130 and is predominantly associated with the proinflammatory and pro-cancerous activities of IL-6. A naturally occurring inhibitor of this pathway is soluble gp130 (sgp130), which can bind to the IL-6/sIL-6R complex and prevent its interaction with membrane-bound gp130.



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Figure 1: Overview of gp130 Classical and Trans-Signaling Pathways.

Core gp130 Intracellular Signaling Cascades





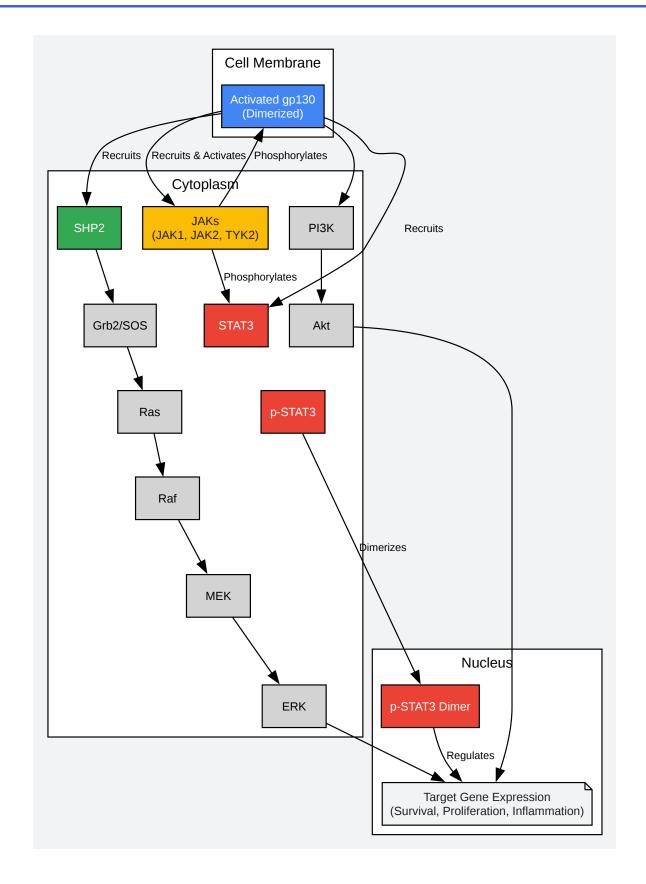


Upon ligand-induced dimerization, gp130 recruits and activates Janus kinases (JAKs), primarily JAK1, JAK2, and TYK2. These kinases then phosphorylate tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for downstream signaling molecules, most notably Signal Transducer and Activator of Transcription (STAT) proteins and the protein tyrosine phosphatase SHP2.

The primary pathways activated are:

- JAK/STAT Pathway: The recruitment of STAT3 (and to a lesser extent STAT1) to the
 phosphorylated gp130 leads to their phosphorylation by JAKs. Phosphorylated STATs then
 dimerize, translocate to the nucleus, and act as transcription factors to regulate the
 expression of a wide range of genes involved in cell survival, proliferation, and inflammation.
- Ras/Raf/MAPK Pathway: The recruitment of SHP2 to gp130 leads to the activation of the Ras/Raf/MEK/ERK signaling cascade. This pathway is a key regulator of cell proliferation, differentiation, and survival.
- PI3K/Akt Pathway: gp130 activation can also lead to the activation of the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which is a critical regulator of cell survival, growth, and metabolism.





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Figure 2: Major Downstream Signaling Pathways Activated by gp130.



Role of gp130 in Inflammation

gp130 signaling is a central regulator of the inflammatory response, with a dual role that is context-dependent.

- Pro-inflammatory Role: Primarily driven by IL-6 trans-signaling, gp130 activation promotes
 the transition from acute to chronic inflammation. It stimulates the production of acute-phase
 proteins from hepatocytes, promotes the recruitment of immune cells to sites of
 inflammation, and contributes to the pathogenesis of chronic inflammatory diseases such as
 rheumatoid arthritis and inflammatory bowel disease.
- Anti-inflammatory and Regenerative Role: In contrast, classical gp130 signaling is crucial for resolving inflammation and promoting tissue repair. It can suppress the production of proinflammatory cytokines while inducing the expression of anti-inflammatory mediators and molecules involved in tissue regeneration.

Role of gp130 in Cancer Progression

The aberrant activation of gp130 signaling, particularly through the IL-6/STAT3 axis, is a hallmark of many cancers and contributes to multiple aspects of tumor progression.

- Tumor Growth and Proliferation: Constitutive STAT3 activation downstream of gp130 promotes the expression of genes that drive cell cycle progression (e.g., Cyclin D1) and inhibit apoptosis (e.g., Bcl-xL, Mcl-1).
- Angiogenesis: gp130 signaling can induce the production of pro-angiogenic factors such as vascular endothelial growth factor (VEGF), promoting the formation of new blood vessels that supply the tumor.
- Metastasis and Invasion: The activation of the gp130/STAT3 axis can promote epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis.
- Evasion of Immune Surveillance: gp130 signaling within the tumor microenvironment can suppress the anti-tumor immune response by promoting the expansion of immunosuppressive cell populations and inhibiting the function of cytotoxic T cells.



• Therapy Resistance: Chronic gp130 activation has been linked to resistance to both chemotherapy and targeted therapies in various cancer types.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of gp130 in inflammation and cancer.

Table 1: Effect of gp130 Inhibition on Tumor Growth in Preclinical Models

Cancer Type	Model	gp130 Inhibitor	Dose/Conce ntration	Outcome	Reference
Pancreatic Cancer	Xenograft (MIA PaCa-2)	Bazedoxifene	10 mg/kg/day	60% reduction in tumor volume	
Gastric Cancer	Xenograft (NCI-N87)	sgp130Fc	20 mg/kg, twice weekly	~50% reduction in tumor growth	
Colorectal Cancer	AOM/DSS model	Anti-IL-6R Ab	10 mg/kg, weekly	75% reduction in tumor incidence	
Ovarian Cancer	Syngeneic model	ruxolitinib (JAK1/2i)	60 mg/kg, twice daily	>50% reduction in tumor weight	

Table 2: Modulation of Key Signaling Molecules by gp130 Intervention



Cell Line	Treatment	Measurement	Result	Reference
DU145 (Prostate)	IL-6 (10 ng/mL)	p-STAT3 (Western Blot)	~5-fold increase at 30 min	
HT-29 (Colon)	sgp130Fc (1 μg/mL) + IL- 6/sIL-6R	p-STAT3 (Western Blot)	>80% inhibition of p-STAT3	_
HUVEC	IL-6 (20 ng/mL) + sIL-6R (30 ng/mL)	VEGF mRNA (qPCR)	~4-fold increase	_
MCF-7 (Breast)	Bazedoxifene (10 μM)	Bcl-xL expression (qPCR)	~65% decrease	_

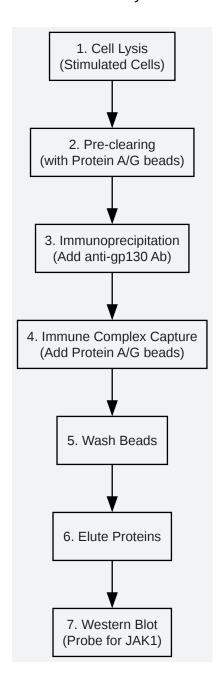
Key Experimental Protocols Co-Immunoprecipitation (Co-IP) for JAK1-gp130 Interaction

This protocol is designed to determine if JAK1 physically associates with gp130 upon stimulation with IL-6.

- Cell Culture and Stimulation: Grow HEK293T cells transiently overexpressing tagged gp130 and JAK1 to 80-90% confluency. Starve cells in serum-free media for 4 hours, then stimulate with 50 ng/mL of IL-6 and 100 ng/mL of sIL-6R for 15 minutes.
- Lysis: Wash cells with ice-cold PBS and lyse in 1 mL of non-denaturing lysis buffer (e.g., 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with protease and phosphatase inhibitors).
- Immunoprecipitation: Pre-clear lysate with Protein A/G agarose beads. Incubate the pre-cleared lysate with an anti-gp130 antibody or an isotype control IgG overnight at 4°C. Add Protein A/G agarose beads and incubate for 2 hours to capture the antibody-protein complexes.



- Washing and Elution: Pellet the beads and wash 3-5 times with lysis buffer. Elute the bound proteins by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis: Resolve the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-JAK1 antibody to detect co-immunoprecipitated JAK1.



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Figure 3: Workflow for Co-Immunoprecipitation.



STAT3 Luciferase Reporter Assay

This assay quantifies the transcriptional activity of STAT3 following gp130 activation.

- Cell Transfection: Co-transfect cells (e.g., HepG2) with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
- Stimulation: After 24 hours, treat the transfected cells with various concentrations of IL-6 or other gp130-activating cytokines for 6-12 hours.
- Lysis and Measurement: Lyse the cells using the passive lysis buffer provided with a dualluciferase assay kit. Measure firefly and Renilla luciferase activities sequentially in a luminometer.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction relative to untreated control cells.

Therapeutic Targeting of gp130 Signaling

Given its central role in pathology, the gp130 signaling pathway is an attractive target for therapeutic intervention. Strategies include:

- Monoclonal Antibodies: Targeting IL-6 (e.g., Siltuximab) or the IL-6R (e.g., Tocilizumab, Sarilumab) to block ligand binding.
- Soluble Receptors: Using recombinant sgp130Fc to specifically inhibit trans-signaling.
- JAK Inhibitors: Small molecule inhibitors that block the kinase activity of JAKs (e.g., Tofacitinib, Ruxolitinib), thereby inhibiting all downstream signaling.
- Direct gp130 Antagonists: Small molecules or biologics that directly bind to gp130 and prevent its dimerization and activation (e.g., Bazedoxifene).

The choice of therapeutic strategy depends on the specific disease context and whether the goal is to achieve a broad blockade of all gp130 signaling or a more targeted inhibition of the pro-inflammatory trans-signaling pathway.



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